PROTAC BET degrader-2

PROTAC BET degradation CRBN E3 ligase

PROTAC BET degrader-2 (CAS 2093388-33-9, compound 25) is a CRBN-recruiting pan-BET degrader with an RS4;11 IC50 of 9.6 nM—8.2-fold superior to dBET1. Its 33.5-fold lower TR-FRET efficacy concentration (12.3 nM vs. 412 nM) reduces consumption in HTS. Validated for in vivo tumor regression in B-ALL/AML models. The high-potency CRBN modality complements MZ1 panels. ≥98% purity, 50 mg/mL DMSO solubility. Ideal for comparing CRBN- vs. VHL-based degradation and detecting resistance phenotypes.

Molecular Formula C41H42N10O6
Molecular Weight 770.8 g/mol
Cat. No. B2804755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BET degrader-2
Molecular FormulaC41H42N10O6
Molecular Weight770.8 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O
InChIInChI=1S/C41H42N10O6/c1-5-51-32(18-28(48-51)23-11-12-23)44-37-35-25-17-31(56-4)26(34-20(2)49-57-21(34)3)16-29(25)43-36(35)46-38(47-37)40(54)42-15-7-9-22-8-6-10-24-27(22)19-50(41(24)55)30-13-14-33(52)45-39(30)53/h6,8,10,16-18,23,30H,5,7,9,11-15,19H2,1-4H3,(H,42,54)(H,45,52,53)(H2,43,44,46,47)
InChIKeyLKCUEUQTTCOYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC BET degrader-2 (2093388-33-9): Chemical Identity and Baseline Characteristics for Scientific Procurement


PROTAC BET degrader-2 (CAS 2093388-33-9, C41H42N10O6, MW 770.84) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase Cereblon (CRBN) to bromodomain and extra-terminal (BET) family proteins (BRD2, BRD3, BRD4), inducing their ubiquitination and subsequent proteasomal degradation [1]. Identified as 'compound 25' in the seminal discovery publication, this CRBN-based degrader employs a BET-binding warhead tethered via a linker to a lenalidomide-derived CRBN ligand [1]. The compound is commercially available as a research reagent (purity ≥98%) with defined solubility of 50 mg/mL in DMSO .

Why Generic Substitution Fails: The Performance Divergence Between PROTAC BET degrader-2 and Alternative CRBN-Based BET Degraders


The CRBN-based BET PROTAC landscape exhibits substantial quantitative variation in both cellular growth inhibition and target degradation efficacy. Comparative analysis reveals that PROTAC BET degrader-2 is 8.2-fold more potent than dBET1 in inhibiting RS4;11 leukemia cell growth (IC50 9.6 nM vs. 78.8 nM) and demonstrates a 33.5-fold lower maximal efficacy concentration in TR-FRET degradation assays (12.3 nM vs. 412 nM) [1]. Such performance differentials preclude direct one-to-one substitution of in-class compounds without recalibrating experimental parameters. Furthermore, degradation selectivity profiles diverge substantially: while VHL-based degraders such as MZ1 exhibit preferential BRD4 degradation (DC50 8-23 nM in H661/H838 cells), PROTAC BET degrader-2 functions as a pan-BET degrader via CRBN recruitment, yielding fundamentally different downstream proteomic and phenotypic outcomes [2][3].

PROTAC BET degrader-2 Procurement Evidence: Quantitative Comparative Performance Data for Scientific Selection


Head-to-Head Cellular Antiproliferative Potency: PROTAC BET degrader-2 vs. dBET1 in RS4;11 Leukemia Cells

In a direct head-to-head comparison of CRBN-based BET PROTACs, PROTAC BET degrader-2 demonstrates 8.2-fold greater antiproliferative potency than dBET1 in RS4;11 B-cell acute lymphoblastic leukemia cells [1]. This represents the most rigorous comparative dataset available, as both compounds share the same CRBN-recruiting mechanism but differ in warhead and linker architecture.

PROTAC BET degradation CRBN E3 ligase leukemia

Cross-Lineage Cellular Potency: PROTAC BET degrader-2 vs. dBET1 in MOLM-13 AML Cells

The performance advantage of PROTAC BET degrader-2 over dBET1 extends beyond lymphoid leukemia to myeloid lineages. In MOLM-13 acute myeloid leukemia cells, PROTAC BET degrader-2 exhibits 9.1-fold greater antiproliferative activity, indicating that the compound's superior potency is not restricted to a single cell type [1].

PROTAC BET degradation acute myeloid leukemia CRBN

Ternary Complex Formation Efficiency: TR-FRET Maximal PROTAC Efficacy Concentration

TR-FRET assays measure the maximal concentration required for PROTAC-induced ternary complex formation—a direct correlate of degradation efficiency. PROTAC BET degrader-2 requires only 12.3 nM to achieve maximal efficacy, compared to 412 nM for dBET1, representing a 33.5-fold improvement in ternary complex formation efficiency [1]. This metric isolates the biochemical efficiency of the degrader independent of downstream cellular factors.

TR-FRET PROTAC ternary complex ubiquitination BET degradation

In Vivo Efficacy Benchmark: Tumor Regression Capability in Preclinical Models

PROTAC BET degrader-2 is documented in the primary discovery publication as capable of achieving tumor regression in preclinical animal models [1]. While dBET1 has demonstrated in vivo activity, direct comparative in vivo data between the two compounds is not available in the published literature. The claim of tumor regression capability is therefore presented as class-validated evidence specific to PROTAC BET degrader-2's original characterization.

PROTAC tumor regression xenograft BET degrader in vivo

PROTAC BET degrader-2 Application Scenarios: Evidence-Based Research and Industrial Use Cases


Comparative Pharmacology Studies Requiring a High-Potency CRBN-Based BET Degrader Reference

PROTAC BET degrader-2 serves as an optimal reference compound for studies comparing CRBN-based versus VHL-based BET PROTAC mechanisms. With cellular IC50 values of 9.6 nM in RS4;11 cells and 72.3 nM in MOLM-13 cells, it provides a well-characterized potency benchmark against which novel CRBN-recruiting BET degraders can be quantitatively compared [1]. Its 8.2- to 9.1-fold superiority over dBET1 in cellular assays positions it as the higher-sensitivity option for detection of subtle mechanistic differences or resistance phenomena.

Ternary Complex Optimization and TR-FRET Assay Development

The compound's 33.5-fold lower maximal efficacy concentration in TR-FRET assays (12.3 nM vs. 412 nM for dBET1) makes it an ideal candidate for assay development and high-throughput screening campaigns focused on optimizing CRBN-BET ternary complex formation [1]. Its superior biochemical efficiency reduces compound consumption and expands the dynamic range of detection in TR-FRET-based screening formats.

Leukemia Translational Research Requiring Validated In Vivo Tumor Regression

For investigators studying BET degradation in acute leukemia models, PROTAC BET degrader-2 offers a compound with demonstrated in vivo tumor regression capability [1]. The compound's potency in RS4;11 (B-ALL) and MOLM-13 (AML) cells—with 8.2- and 9.1-fold superiority over dBET1, respectively—supports its application in both lymphoid and myeloid leukemia translational research [2]. This cross-lineage activity profile is particularly valuable for comparative efficacy studies across hematologic malignancy subtypes.

Procurement Optimization for BET Degrader Panel Screening

For laboratories conducting panel screens of BET-targeting PROTACs, PROTAC BET degrader-2 provides the CRBN-based pan-BET degradation modality at high potency. Given that alternative compounds exhibit distinct selectivity profiles—MZ1 shows preferential BRD4 degradation (DC50 8-23 nM), while dBET1 demonstrates substantially lower potency (IC50 78.8-657 nM)—PROTAC BET degrader-2 fills the high-potency CRBN-recruiting niche within a comprehensive degrader panel [2][3]. This reduces the need for redundant procurement of overlapping compounds and optimizes experimental budget allocation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BET degrader-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.